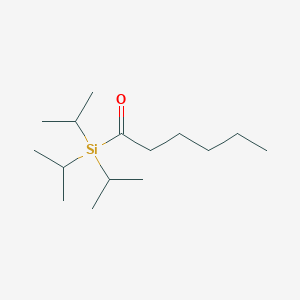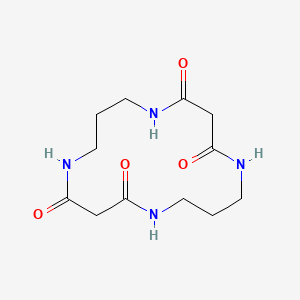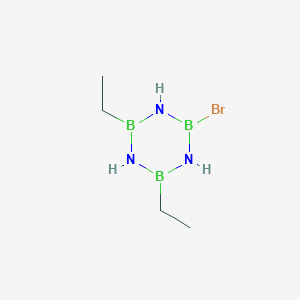
Propanenitrile, 3-(2-benzothiazolylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-(2-benzothiazolylamino)- is an organic compound that features a nitrile group attached to a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(2-benzothiazolylamino)- can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with propanenitrile. One common method involves the use of a catalyst to facilitate the reaction under controlled conditions. For example, the reaction can be carried out in the presence of oxalic acid as an organocatalyst, which promotes the condensation of aromatic aldehydes, 2-naphthol, and 2-aminobenzothiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-(2-benzothiazolylamino)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzothiazole derivatives
Aplicaciones Científicas De Investigación
Propanenitrile, 3-(2-benzothiazolylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of propanenitrile, 3-(2-benzothiazolylamino)- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzothiazole moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile: A smaller nitrile compound used as a solvent in various chemical reactions.
Benzothiazole: The parent compound of the benzothiazole moiety in propanenitrile, 3-(2-benzothiazolylamino)-.
Uniqueness
Propanenitrile, 3-(2-benzothiazolylamino)- is unique due to the combination of the nitrile group and the benzothiazole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in research and industry, setting it apart from simpler nitrile compounds .
Propiedades
Número CAS |
139933-21-4 |
|---|---|
Fórmula molecular |
C10H9N3S |
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-ylamino)propanenitrile |
InChI |
InChI=1S/C10H9N3S/c11-6-3-7-12-10-13-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,7H2,(H,12,13) |
Clave InChI |
MRWDUQYVWOLYBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)


![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)


![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)




